molecular formula C8H16O5 B13878501 Methyl 4-hydroxy-5,5-dimethoxypentanoate

Methyl 4-hydroxy-5,5-dimethoxypentanoate

Cat. No.: B13878501
M. Wt: 192.21 g/mol
InChI Key: LUVCVDDTAYIWEZ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5,5-dimethoxypentanoate is an organic compound with a unique structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-5,5-dimethoxypentanoate typically involves the esterification of 4-hydroxy-5,5-dimethoxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the acid and methanol are continuously fed into the reactor, and the ester is continuously removed. This process allows for high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-5,5-dimethoxypentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 4-oxo-5,5-dimethoxypentanoic acid.

    Reduction: 4-hydroxy-5,5-dimethoxypentanol.

    Substitution: Various substituted pentanoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-hydroxy-5,5-dimethoxypentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-hydroxy-5,5-dimethoxypentanoate exerts its effects involves interactions with various molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The pathways involved include enzymatic reactions where the compound acts as a substrate or inhibitor.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-3,5-dimethoxybenzoate: Similar structure but with a benzoate core.

    Methyl 4-hydroxy-3,5-dimethylbenzoate: Similar structure with methyl groups instead of methoxy groups.

Uniqueness

Methyl 4-hydroxy-5,5-dimethoxypentanoate is unique due to its pentanoate backbone and the presence of both hydroxyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H16O5

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-hydroxy-5,5-dimethoxypentanoate

InChI

InChI=1S/C8H16O5/c1-11-7(10)5-4-6(9)8(12-2)13-3/h6,8-9H,4-5H2,1-3H3

InChI Key

LUVCVDDTAYIWEZ-UHFFFAOYSA-N

Canonical SMILES

COC(C(CCC(=O)OC)O)OC

Origin of Product

United States

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